molecular formula C11H18 B2354921 1,3,3-trimethyl-2-methylidenebicyclo[2.2.1]heptane CAS No. 13567-57-2

1,3,3-trimethyl-2-methylidenebicyclo[2.2.1]heptane

Cat. No.: B2354921
CAS No.: 13567-57-2
M. Wt: 150.265
InChI Key: IWWRARFUNWPJJJ-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique bicyclic structure, which includes a norbornane skeleton with additional methyl and methylene groups. It is a colorless liquid with a distinct odor and is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,3-trimethyl-2-methylidenebicyclo[2.2.1]heptane typically involves the Diels-Alder reaction, where cyclopentadiene reacts with isoprene to form the norbornane skeleton. Subsequent methylation and methylene addition steps are carried out under controlled conditions to achieve the desired compound .

Industrial Production Methods

Industrial production of this compound often involves catalytic hydrogenation and other advanced organic synthesis techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

1,3,3-trimethyl-2-methylidenebicyclo[2.2.1]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include alcohols, ketones, and halogenated derivatives, which can be further utilized in various chemical processes .

Scientific Research Applications

1,3,3-trimethyl-2-methylidenebicyclo[2.2.1]heptane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reference compound in spectroscopic studies.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,3,3-trimethyl-2-methylidenebicyclo[2.2.1]heptane involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,3-trimethyl-2-methylidenebicyclo[2.2.1]heptane is unique due to its specific arrangement of methyl and methylene groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable in various applications, from organic synthesis to potential therapeutic uses .

Properties

IUPAC Name

1,3,3-trimethyl-2-methylidenebicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18/c1-8-10(2,3)9-5-6-11(8,4)7-9/h9H,1,5-7H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWWRARFUNWPJJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C2)(C1=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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